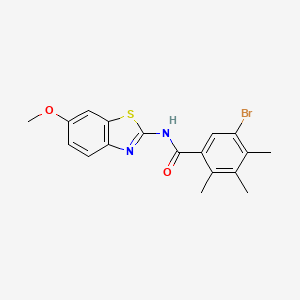

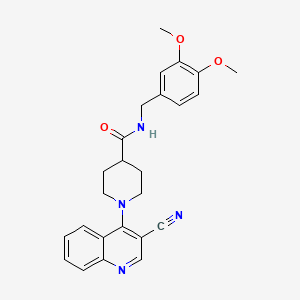

5-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-2,3,4-trimethylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-2,3,4-trimethylbenzamide is a chemical compound that has been extensively studied for its potential application in scientific research. This compound has been found to have significant effects on various biochemical and physiological processes, making it an important tool for researchers in different fields.

科学的研究の応用

Photodynamic Therapy Applications

- The compound's derivatives have been explored for their potential in photodynamic therapy, particularly in cancer treatment. For example, a study synthesized and characterized zinc phthalocyanine derivatives, including those with similar structural components as 5-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-2,3,4-trimethylbenzamide. These derivatives exhibited excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising for Type II photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Potential in Antipsychotic Agents

- A study explored the synthesis of a series of 5-substituted benzamides that included structural elements similar to 5-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-2,3,4-trimethylbenzamide. These compounds showed potential as antipsychotic agents, having high potency in inhibiting [3H]spiperone binding in rat striatal membranes, indicative of their potential utility in dopamine D-2 receptor investigations (Högberg, Ström, Hall, & Ögren, 1990).

Analgesic, Antifungal, Antibacterial, and Antiproliferative Properties

- Benzothiazole derivatives similar to the compound were synthesized and analyzed for various bioactivities. Some of these derivatives showed promising analgesic activities, as well as antifungal and antibacterial properties. Additionally, one compound exhibited in vitro antiproliferative activity, demonstrating the compound's potential in multiple therapeutic areas (Vijaya Raj et al., 2007).

Anticonvulsant Properties

- In another study, benzothiazole derivatives were synthesized and evaluated for their anticonvulsant activities. These compounds, which share a structural resemblance to 5-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-2,3,4-trimethylbenzamide, displayed significant efficacy against seizures in various experimental models, suggesting their potential application in treating epilepsy or related neurological disorders (Ugale et al., 2012).

G Protein-Coupled Receptor Agonists

- Research into N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide derivatives, which bear structural similarities to the compound, identified these as potent agonists for G protein-coupled receptor-35 (GPR35). This receptor is implicated in pain, inflammatory, and metabolic diseases, suggesting potential therapeutic applications for derivatives of 5-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-2,3,4-trimethylbenzamide in these areas (Wei et al., 2018).

作用機序

Target of Action

Compounds with similar structures, such as benzo[d]thiazole derivatives, have been found to inhibit quorum sensing in gram-negative bacteria . They have also shown anticancer potential against various human cancer cell lines .

Mode of Action

Based on the activities of structurally similar compounds, it can be inferred that it might interact with its targets and induce changes that inhibit their function . For instance, benzo[d]thiazole derivatives have been found to inhibit quorum sensing, a bacterial cell-cell communication mechanism, thereby affecting bacterial growth and virulence .

Biochemical Pathways

Given the potential targets, it can be speculated that the compound may affect pathways related to quorum sensing in bacteria and cell proliferation in cancer cells .

Result of Action

Based on the activities of structurally similar compounds, it can be inferred that it might inhibit bacterial growth and virulence by interfering with quorum sensing . Additionally, it might exhibit anticancer activity by inhibiting cell proliferation .

特性

IUPAC Name |

5-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-2,3,4-trimethylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN2O2S/c1-9-10(2)13(8-14(19)11(9)3)17(22)21-18-20-15-6-5-12(23-4)7-16(15)24-18/h5-8H,1-4H3,(H,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSPBPVNCQYMMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1C)Br)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B2361450.png)

![7-Amino-2-propan-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one;dihydrochloride](/img/structure/B2361451.png)

![N-(3,5-dimethylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2361454.png)

![ethyl {2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2361459.png)

![N-tert-butyl-2-[(5,6-dichloropyridin-3-yl)formamido]acetamide](/img/structure/B2361461.png)

![3-(4-chlorophenyl)-N-(4-methoxybenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2361465.png)